Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester
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Overview
Description
Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenothiazine moiety, which is a tricyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester typically involves multiple steps, starting with the preparation of the phenothiazine derivative The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, (1-methylethyl)-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester include other phenothiazine derivatives and carbamic acid esters. Examples include:
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistamine and antiemetic properties.
Carbaryl: A carbamic acid ester used as an insecticide.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. The presence of both the phenothiazine moiety and the carbamic acid ester allows for a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
65241-10-3 |
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Molecular Formula |
C26H34N4O6S |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
2-[(2-methoxyphenothiazine-10-carbonyl)-[2-(propan-2-ylcarbamoyloxy)ethyl]amino]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C26H34N4O6S/c1-17(2)27-24(31)35-14-12-29(13-15-36-25(32)28-18(3)4)26(33)30-20-8-6-7-9-22(20)37-23-11-10-19(34-5)16-21(23)30/h6-11,16-18H,12-15H2,1-5H3,(H,27,31)(H,28,32) |
InChI Key |
LIMCKISTQUJPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)OCCN(CCOC(=O)NC(C)C)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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